Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-
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Overview
Description
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- is an organic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . This compound is characterized by the presence of a benzonitrile group substituted with a 2-(methylsulfonyl)ethenyl group at the para position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- typically involves the reaction of 4-bromobenzonitrile with methylsulfonylacetylene under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- is used in several scientific research fields:
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in nucleophilic and electrophilic reactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-(methylsulfonyl)-: Similar structure but lacks the ethenyl group.
Benzonitrile, 4-(methylthio)-: Contains a methylthio group instead of a methylsulfonyl group.
Benzonitrile, 4-(ethylsulfonyl)-: Contains an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- is unique due to the presence of both the nitrile and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. The ethenyl group further enhances its versatility in synthetic applications .
Properties
CAS No. |
69957-44-4 |
---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
4-[(E)-2-methylsulfonylethenyl]benzonitrile |
InChI |
InChI=1S/C10H9NO2S/c1-14(12,13)7-6-9-2-4-10(8-11)5-3-9/h2-7H,1H3/b7-6+ |
InChI Key |
OCMYULRMYODANI-VOTSOKGWSA-N |
Isomeric SMILES |
CS(=O)(=O)/C=C/C1=CC=C(C=C1)C#N |
Canonical SMILES |
CS(=O)(=O)C=CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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